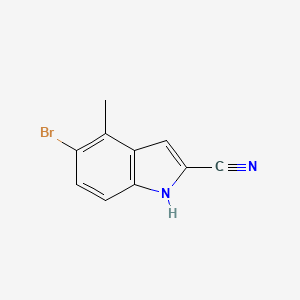
(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyrimidine ring substituted with a morpholine group at the 6-position and a pyrrolidine group at the 4-position
作用机制
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including selective androgen receptor modulators (sarms) .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through hydrophobic interactions . The presence of the pyrrolidine ring could contribute to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Related compounds have been shown to inhibit the production of nitric oxide (no) and reduce the expression of inducible nitric oxide synthase (inos) and cyclooxygenase (cox-2) in lipopolysaccharide (lps)-stimulated macrophage cells . This suggests that the compound may have anti-inflammatory properties and could affect the inflammatory response pathway.
Pharmacokinetics
The presence of the pyrrolidine ring in the structure could potentially influence the compound’s pharmacokinetic profile .
Result of Action
Related compounds have been shown to inhibit the production of no at non-cytotoxic concentrations and reduce the expression of inos and cox-2 in lps-stimulated macrophage cells . This suggests that the compound may have anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with Morpholine: The 6-position of the pyrimidine ring is substituted with a morpholine group using a nucleophilic substitution reaction.
Substitution with Pyrrolidine: The 4-position of the pyrimidine ring is substituted with a pyrrolidine group, also through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways and yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced derivatives, potentially altering the functional groups present.
Substitution Products: Compounds with substituted functional groups at specific positions on the pyrimidine ring.
科学研究应用
(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Employed in the development of new materials and chemical processes.
相似化合物的比较
(6-Morpholinopyrimidin-4-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine group instead of a pyrrolidine group.
(6-Morpholinopyrimidin-4-yl)(azepan-1-yl)methanone: Similar structure but with an azepane group instead of a pyrrolidine group.
Uniqueness: (6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both morpholine and pyrrolidine groups can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(6-morpholin-4-ylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(17-3-1-2-4-17)11-9-12(15-10-14-11)16-5-7-19-8-6-16/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYMPROTTZLYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2989532.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2989535.png)



![(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2989544.png)
![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)

![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)


![7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2989554.png)
![N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2989555.png)
